molecular formula C10H9N5 B8055715 1-cyano-2-(1H-indol-5-yl)guanidine

1-cyano-2-(1H-indol-5-yl)guanidine

Cat. No.: B8055715
M. Wt: 199.21 g/mol
InChI Key: GIVYGVGSGZDXTE-UHFFFAOYSA-N
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Description

1-Cyano-2-(1H-indol-5-yl)guanidine is a guanidine derivative characterized by a cyano group at position 1 and a 1H-indol-5-yl substituent at position 2 of the guanidine core.

Properties

IUPAC Name

1-cyano-2-(1H-indol-5-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-6-14-10(12)15-8-1-2-9-7(5-8)3-4-13-9/h1-5,13H,(H3,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVYGVGSGZDXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1N=C(N)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-Cyano-N’(1H-indol-5-YL)guanidine typically involves the reaction of 1H-indole-5-carboxaldehyde with cyanamide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-Cyano-N’(1H-indol-5-YL)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

N-Cyano-N’(1H-indol-5-YL)guanidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyano-N’(1H-indol-5-YL)guanidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the specific biological context. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Guanidine Derivatives

Below is a comparative analysis of 1-cyano-2-(1H-indol-5-yl)guanidine with structurally related compounds, focusing on substituents, synthesis, and biological relevance.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Synthesis Highlights Biological/Pharmacological Notes Reference ID
This compound Cyano (C≡N), 1H-indol-5-yl ~215.2* Likely involves guanidine-indole coupling Potential CNS or antimicrobial activity
1-Cyano-2-(p-chlorobenzyl)-3-imidazolylguanidine [(+)-15] p-Chlorobenzyl, imidazole-tetrahydrofuran Not specified Reflux in THF/MeOH, 65% yield Stereoselective synthesis for heterocycles
1-Amino-2-(sulfonyl-dihydrodioxanmethylthio)guanidine (15) Sulfonyl, dihydrodioxanmethylthio, chloro-methylbenzene 442.96 Toluene reflux, 87% yield IR/NMR data confirms sulfonate stability
1-Cyano-2-[(1S)-1-phenylethyl]-3-quinolinylguanidine Quinolinyl, phenylethyl (chiral center) ~346.4* Not specified Stereochemistry may influence receptor binding
Guanidine hydrochloride Cl⁻ counterion 95.53 Commercial synthesis Protein denaturant, therapeutic use

*Molecular weights estimated based on substituent contributions.

Substituent-Driven Reactivity and Bioactivity

  • Indole vs. Quinoline: The indole group in this compound is electron-rich, enabling π-π stacking or hydrogen bonding in biological targets (e.g., serotonin receptors). In contrast, the quinolinyl group in may confer antimalarial or anticancer properties due to its planar aromatic system .
  • Sulfonyl vs. Cyano: The sulfonyl group in enhances acidity (pKa ~1-2) and stability via resonance, whereas the cyano group in the target compound increases electrophilicity, favoring reactions with thiols or amines .
  • The absence of chiral centers in the target compound may simplify synthesis but reduce enantiomeric selectivity .

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